![molecular formula C17H18F2N8 B6443493 2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2640967-71-9](/img/structure/B6443493.png)

2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

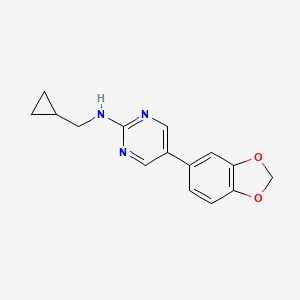

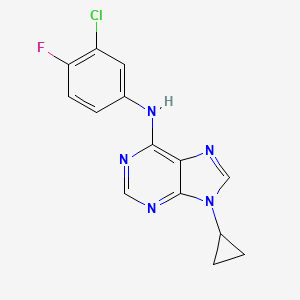

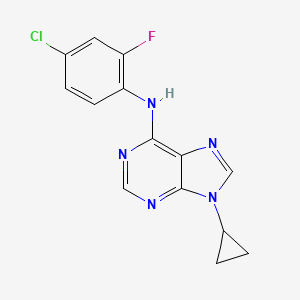

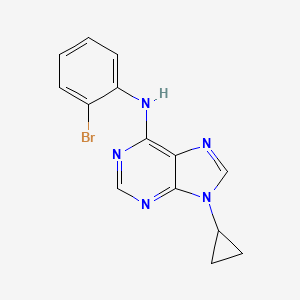

The compound “2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine” is a complex organic molecule. It is related to a class of compounds known as pyrazolo[3,4-d]pyrimidines . These compounds have been studied for their potential applications in various fields, including as kinase inhibitors .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For instance, a series of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives were designed and synthesized . Another example is the synthesis of spirooxindole analogues through 1,3-dipolar cycloaddition of an azomethine ylide generated from isatin and sarcosine or L-proline .Scientific Research Applications

Difluoromethylation of Heterocycles

The compound can be used in the difluoromethylation of heterocycles . Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .

Photoinitiators for Free Radical Polymerization

The compound can be used in the development of new dyeing photoinitiators for free radical polymerization . Several dyes containing 1H-pyrazolo [3,4-b]quinoline skeleton have been synthesized and evaluated as the novel photoinitiators for free radical polymerization induced in the UV region with the argon-ion laser .

RET Protein Kinase Inhibitors

The compound can be used in the development of RET protein kinase inhibitors . A series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines have been designed, synthesized, and evaluated as RET protein kinase inhibitors .

Mechanism of Action

Target of Action

The primary target of this compound is PI3Kδ (Phosphoinositide 3-kinase delta) . PI3Kδ is a lipid kinase that plays a critical role in immune cell function and has been implicated in various diseases, including chronic obstructive pulmonary disease (COPD) .

Mode of Action

This compound acts as a potent and selective inhibitor of PI3Kδ . It binds to the kinase domain of PI3Kδ, inhibiting its activity and thereby preventing the phosphorylation of AKT at T308 . This inhibition disrupts the downstream signaling pathways regulated by PI3Kδ .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT signaling pathway . By inhibiting PI3Kδ, the compound prevents the activation of AKT, a key player in this pathway . This results in the modulation of various downstream effects, including cell survival, proliferation, and differentiation .

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties for inhaled delivery . It shows no apparent inhibitory effect on CYP isoforms, except for a moderate effect on CYP2C9 . Furthermore, it shows no apparent inhibitory activity against hERG (IC50 > 10 μM), suggesting a low risk of cardiotoxicity .

Result of Action

The inhibition of PI3Kδ by this compound leads to a decrease in the phosphorylation of AKT at T308 . This can result in reduced cell proliferation and survival, potentially leading to improved outcomes in diseases where PI3Kδ is implicated, such as COPD .

properties

IUPAC Name |

4-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N8/c18-14(19)12-7-13(24-15(23-12)10-1-2-10)26-3-5-27(6-4-26)17-11-8-22-25-16(11)20-9-21-17/h7-10,14H,1-6H2,(H,20,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMLGTBXRQUWDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC=NC5=C4C=NN5)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methoxyphenyl)ethyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443440.png)

![8-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443441.png)

![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide](/img/structure/B6443454.png)

![6-(4-methyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443477.png)

![4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443478.png)

![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6443501.png)

![N-[(2,4-dimethoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443519.png)